Cas no 2680774-86-9 (4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

4-Iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized organic compound featuring both an iodo-substituted aromatic ring and a reactive allyloxycarbonyl (Alloc) protected amine group. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly in peptide coupling and protecting group strategies. The iodine moiety offers opportunities for further functionalization via cross-coupling reactions, while the Alloc group provides selective deprotection under mild conditions. The carboxylic acid functionality enhances solubility and reactivity for derivatization. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures with precision. Its stability under standard handling conditions ensures reliable performance in synthetic workflows.
4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680774-86-9 structure
Product Name:4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS No:2680774-86-9
MF:C12H12INO4
MW:361.132455825806
CID:5626030
PubChem ID:165930722
Update Time:2025-06-07

4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680774-86-9
    • 4-iodo-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • EN300-28299870
    • 4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • Inchi: 1S/C12H12INO4/c1-3-6-18-12(17)14(2)10-7-8(13)4-5-9(10)11(15)16/h3-5,7H,1,6H2,2H3,(H,15,16)
    • InChI Key: RAUUHENGSRLISS-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(=O)O)=C(C=1)N(C(=O)OCC=C)C

Computed Properties

  • Exact Mass: 360.98111g/mol
  • Monoisotopic Mass: 360.98111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.8Ų

4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>

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Additional information on 4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid

Professional Introduction to 4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic Acid (CAS No. 2680774-86-9)

4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by its CAS number 2680774-86-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable tool in various scientific applications.

The molecular structure of 4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid consists of a benzoic acid core substituted with an iodo group at the 4-position and a methyl(prop-2-en-1-yloxy)carbonylamino moiety at the 2-position. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, which are highly relevant in the development of novel pharmaceutical agents and biochemical probes.

In recent years, there has been a growing interest in the synthesis and application of halogenated benzoic acids due to their utility as intermediates in organic synthesis and as building blocks for more complex molecules. The presence of the iodo group particularly makes this compound attractive for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

The methyl(prop-2-en-1-yloxy)carbonylamino group introduces an amide-like functionality, which can participate in hydrogen bonding interactions and influence the solubility and bioavailability of derivatives. This feature is particularly useful in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties. The combination of these two distinct moieties makes 4-iodo-2-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid a versatile precursor for the synthesis of a wide range of pharmacologically relevant compounds.

Recent studies have highlighted the potential of this compound in the development of targeted therapies. For instance, researchers have explored its utility in generating novel inhibitors of enzymes involved in cancer metabolism. The benzoic acid scaffold is well-documented for its role in modulating various biological pathways, and the introduction of halogen atoms can further enhance binding affinity through halogen bonding interactions.

The iodo substituent, in particular, has been shown to improve metabolic stability and binding affinity when incorporated into drug candidates. This has led to several investigations into its use as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). Such interactions are critical in many disease pathways, including oncology and inflammatory disorders.

In addition to its pharmaceutical applications, 4-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid has found utility in materials science. The unique electronic properties conferred by the conjugated system and the presence of polar functional groups make it a candidate for use in organic electronics and optoelectronic devices. Researchers have been exploring its potential as a building block for organic semiconductors and light-emitting diodes (OLEDs).

The synthesis of 4-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include iodination of benzoic acid derivatives followed by selective functionalization at the second position with the appropriate protecting group. Advances in catalytic methods have enabled more efficient and scalable synthetic routes, making this compound more accessible for industrial applications.

The growing body of research on 4-{methyl(prop-2-en-1-yloxy)carbonylamino}benzoic acid underscores its importance as a chemical intermediate with broad applications. As synthetic methodologies continue to evolve, it is anticipated that new derivatives and applications will emerge, further solidifying its role in both academic research and industrial development.

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